4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which is attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromo-3-methoxyaniline with a thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a halogenated aniline derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromo group.
Oxidation Reactions: Products include oxidized forms of the thiazole ring.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiazole ring with other aromatic rings.
Scientific Research Applications
4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 4-Bromo-3,5-dimethylphenol
- 4-Bromoacetanilide
Uniqueness
4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a bromo and methoxy group on the phenyl ring, combined with the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-9-4-6(2-3-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
XIFSZNIIHBKBHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
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